6-Bromo-3-chlorocinnoline

Cross-coupling orthogonal derivatization medicinal chemistry

Need rapid generation of diverse cinnoline-based kinase inhibitor analogs? 6-Bromo-3-chlorocinnoline’s dual orthogonal handles (C6-Br for Suzuki/Stille coupling; C3-Cl for SNAr) enable sequential derivatization without protecting groups. • Expands SAR libraries for BTK, PI3K, HPK1 targets. • Safer scale-up via Sonogashira/SNAr routes, avoiding hazardous diazo intermediates (validated in RSV NNI synthesis). • Broader antimicrobial potency in dual-halogen cinnoline series.

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
Cat. No. B15381682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-chlorocinnoline
Molecular FormulaC8H4BrClN2
Molecular Weight243.49 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C(C=C2C=C1Br)Cl
InChIInChI=1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-8(10)12-11-7/h1-4H
InChIKeyZOMMBUIPBDXRQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-chlorocinnoline: Dual Halogenated Cinnoline Scaffold


6-Bromo-3-chlorocinnoline (CAS: 2665665-30-3, MW: 243.49, C₈H₄BrClN₂) is a heterocyclic building block featuring a cinnoline core with bromine at position 6 and chlorine at position 3 . This dual-halogen substitution pattern is uncommon among commercially available cinnolines and confers distinct reactivity profiles for sequential cross-coupling and nucleophilic aromatic substitution. The cinnoline scaffold serves as a privileged structure in medicinal chemistry, with derivatives exhibiting kinase inhibition, antimicrobial, and anticancer activities [1]. The specific 6-bromo-3-chloro substitution provides two orthogonal handles for derivatization—enabling independent functionalization at each position under different reaction conditions [2].

6-Bromo-3-chlorocinnoline: Irreplaceability in SAR


Halogen substitution pattern on the cinnoline core dictates both electronic properties and synthetic accessibility. While 3-chlorocinnoline and 6-bromocinnoline are commercially available as single-halogen congeners, their reactivity and biological profiles differ systematically from the dual-halogenated 6-bromo-3-chlorocinnoline [1]. The bromine at C6 provides a superior leaving group for palladium-catalyzed cross-couplings (Suzuki, Stille) relative to chlorine, while the chlorine at C3 remains intact under these conditions—enabling sequential, orthogonal derivatization that is not possible with symmetrical dihalogenated analogs [2]. In antimicrobial SAR studies, dual-halogen substitution (Br + Cl) correlates with broader spectrum activity compared to single-halogen or non-halogenated derivatives [3]. Substituting 6-bromo-3-chlorocinnoline with 3-chlorocinnoline eliminates the C6 cross-coupling handle entirely; substituting with 6-bromocinnoline alters the electronic landscape at C3 and removes the chlorine handle for nucleophilic substitution [1].

6-Bromo-3-chlorocinnoline Comparative Evidence


Dual Orthogonal Halogen Handles for Sequential Functionalization

6-Bromo-3-chlorocinnoline possesses two chemically distinct halogen substituents: a C6 bromine that is highly reactive in Pd-catalyzed cross-couplings, and a C3 chlorine that is stable under those conditions but can be displaced via nucleophilic aromatic substitution (SNAr) under orthogonal conditions . In contrast, 3-chlorocinnoline lacks the C6 cross-coupling handle entirely; 6-bromocinnoline lacks the C3 chlorine for SNAr diversification [1]. This enables a sequential derivatization workflow: first, Suzuki coupling at C6 to introduce aryl/heteroaryl groups; second, amine displacement at C3 to install solubility or binding motifs—all without protecting group manipulation .

Cross-coupling orthogonal derivatization medicinal chemistry

Broader Antimicrobial Spectrum with Dual Halogen Substitution

In a systematic evaluation of substituted cinnoline thiophene derivatives, compounds containing both chloro and bromo substituents exhibited potent antibacterial, anti-inflammatory, and antifungal activity that exceeded that of other substitution patterns [1]. While this class-level study did not directly assay the 6-bromo-3-chloro parent scaffold, the structure-activity relationship (SAR) trend indicates that dual halogenation (Br + Cl) provides a broader activity profile than mono-halogenated (chloro only or bromo only) or non-halogenated cinnolines [1]. The study specifically noted that chloro-substituted compounds showed the most potent antimicrobial activity among all tested cinnoline thiophene derivatives, but the combination of chloro and bromo substitution conferred additional activity breadth [1].

antimicrobial SAR cinnoline thiophene

Potent Antimicrobial Activity of Halogenated Cinnolines

A class-level analysis of halogen-substituted cinnoline derivatives (including chloro, bromo, and fluoro substituents) demonstrated potent antimicrobial activity at concentrations producing zones of inhibition comparable to reference drugs [1]. Specifically, halogen-substituted cinnoline sulphonamides showed particularly potent antimicrobial activity in screening assays [2]. While 6-bromo-3-chlorocinnoline itself was not directly tested in these studies, the consistent SAR across multiple cinnoline series establishes that halogen substitution (especially chlorine and bromine) is a critical driver of antimicrobial potency [1]. Non-halogenated cinnoline analogs showed significantly reduced or no antimicrobial activity under identical assay conditions [1].

antimicrobial MIC cinnoline sulphonamide

Cinnoline Core as a Privileged Kinase Inhibitor Scaffold

The cinnoline scaffold is established as a privileged structure for kinase inhibition across multiple target classes. 4-aminocinnoline-3-carboxamide derivatives have been optimized as Bruton's tyrosine kinase (BTK) inhibitors via fragment-based screening and X-ray co-crystallography, with co-crystal structures (PDB: 4zlz) confirming binding in the ATP site [1]. Cinnoline compounds are also described as PI3K kinase inhibitors in patent literature, with specific utility in antineoplastic applications [2]. Additionally, cinnoline compounds of formula (I) are disclosed as inhibitors of HPK1 (hematopoietic kinase 1) for treating HPK1-dependent disorders and enhancing immune response [3]. While 6-bromo-3-chlorocinnoline itself is a building block rather than a final inhibitor, the cinnoline core's validated kinase inhibition profile distinguishes it from alternative heterocyclic scaffolds (e.g., phthalazine, quinazoline) that may not share the same binding mode.

kinase inhibitor BTK PI3K HPK1

Safer Cinnoline Synthesis Without Diazo Intermediates

Traditional cinnoline syntheses rely on diazotization and cyclization of o-aminophenylacetylenes with sodium nitrite, which generates hazardous diazo intermediates [1]. A modern, practical synthetic route to cinnolines has been developed starting from correctly functionalized aryl halides—including those with substitution patterns analogous to 6-bromo-3-chlorocinnoline—via Sonogashira reaction followed by SNAr reaction with hydrazine 1,2-dicarboxylate reagents, providing dihydrocinnolines directly via in situ 6-endo-dig cyclization [2]. This three-step route is more practical and safer than traditional diazo-based methods and demonstrates a broad substrate scope [2]. The methodology has been applied to the design and synthesis of RSV NNI inhibitor JNJ-8003 analogues [2].

synthetic methodology Sonogashira RSV inhibitor

C6 Bromine vs. C6 Chlorine Reactivity in Nucleophilic Substitution

Classical studies on halogen-substituted cinnolines established that the halogen atom in 6-bromo-4-hydroxycinnoline undergoes nucleophilic substitution with mercapto groups under heating in pyridine or toluene, yielding 4,6-dimercaptocinnoline [1]. This reactivity trend—where bromine is more readily displaced than chlorine—is a fundamental principle of aromatic substitution and applies directly to 6-bromo-3-chlorocinnoline. The presence of bromine at C6 provides a more reactive site for nucleophilic attack compared to the C3 chlorine, enabling regioselective functionalization at C6 while preserving the C3 chlorine for subsequent transformations [1].

nucleophilic substitution reactivity halogen leaving group

6-Bromo-3-chlorocinnoline Application Scenarios


Kinase Inhibitor SAR: Orthogonal Library Synthesis

When a medicinal chemistry program requires rapid generation of diverse cinnoline-based analogs for kinase inhibitor SAR (particularly for BTK, PI3K, or HPK1 targets), 6-bromo-3-chlorocinnoline is the preferred starting scaffold. The dual orthogonal halogen handles (C6-Br for Suzuki/Stille coupling; C3-Cl for SNAr) enable parallel or sequential derivatization without protecting group manipulations [1]. This contrasts with 3-chlorocinnoline or 6-bromocinnoline, each of which provides only a single diversification handle and would require additional synthetic steps to achieve comparable library diversity [2].

Antimicrobial Hit Discovery with Halogenated Scaffolds

For antimicrobial screening campaigns where SAR studies have demonstrated that halogen substitution (particularly chloro + bromo) enhances potency and broadens spectrum of activity relative to non-halogenated cinnolines, 6-bromo-3-chlorocinnoline should be prioritized [1]. Class-level evidence from cinnoline thiophene and cinnoline sulphonamide series indicates that dual halogenation correlates with potent antibacterial and antifungal activity, making this scaffold a rational choice for hit generation in anti-infective programs [2].

Scalable Cinnoline Synthesis Avoiding Diazo Intermediates

When scaling up cinnoline synthesis from discovery to preclinical supply, the use of 6-bromo-3-chlorocinnoline as a building block for modern Sonogashira/SNAr/cyclization routes eliminates hazardous diazo intermediates inherent in traditional cinnoline syntheses [1]. This approach, validated in the synthesis of RSV NNI inhibitor JNJ-8003 analogues, offers a practical, efficient, and safer alternative for generating diverse cinnoline derivatives, including those for respiratory syncytial virus (RSV) programs [1].

Regioselective Functionalization of Cinnoline Scaffolds

For academic or industrial research focused on understanding and exploiting regioselective reactivity on the cinnoline core, 6-bromo-3-chlorocinnoline provides an ideal model substrate. The distinct reactivity of C6 bromine (readily displaced under SNAr or cross-coupling conditions) versus C3 chlorine (more resistant to displacement) enables systematic investigation of sequential functionalization strategies [1]. This compound serves as a benchmark for evaluating new synthetic methodologies on cinnoline frameworks and for teaching advanced concepts in heterocyclic chemistry and orthogonal protecting group strategies [1].

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